molecular formula C7H9NO B1587522 4-Methoxy-3-methylpyridine CAS No. 96609-78-8

4-Methoxy-3-methylpyridine

Cat. No.: B1587522
CAS No.: 96609-78-8
M. Wt: 123.15 g/mol
InChI Key: NCBHMODQBDKRJC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylpyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the hydrogen atoms at the 4th and 3rd positions are replaced by a methoxy group (-OCH3) and a methyl group (-CH3), respectively. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Scientific Research Applications

4-Methoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.

    Biology: This compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

While the specific mechanism of action for 4-Methoxy-3-methylpyridine is not detailed, it is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in the construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors .

Safety and Hazards

4-Methoxy-3-methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Methoxy-3-methylpyridine has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . It has also been used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds, which have various biological and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-methylpyridine can be synthesized through several methods. One common method involves the reaction of 3-methylpyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced at the 4th position of the pyridine ring.

Another method involves the use of 4-methoxypyridine as a starting material. This compound can be methylated at the 3rd position using methyl iodide and a strong base, such as sodium hydride, to yield this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through continuous flow processes that allow for better control of reaction conditions and higher yields. These processes often involve the use of advanced catalysts and optimized reaction parameters to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 4-methoxy-3-methylpiperidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring. For example, halogenation can be performed using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, methyl iodide, sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 4-Methoxy-3-methylpiperidine.

    Substitution: Halogenated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A structural isomer where the methoxy group is at the 2nd position. It has different reactivity and applications compared to 4-Methoxy-3-methylpyridine.

    3-Methoxypyridine: Another isomer with the methoxy group at the 3rd position. It also exhibits distinct chemical properties and uses.

    4-Methoxypyridine:

Uniqueness

This compound is unique due to the presence of both a methoxy and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

4-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBHMODQBDKRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406166
Record name 4-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96609-78-8
Record name 4-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-methylpyridine
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Synthesis routes and methods

Procedure details

A mixture of 4 g (28.8 mmol) 3-methyl-4-methoxy pyridine N-oxide (prepared according to the method described in Kohl, Bernhard et al; J. Med. Chem.; 1992; 1049–1057) and 1.1 mg of 5% palladium on charcoal in 50 ml of methanol is hydrogenated at 20 atms at room temperature for 12 hours (2*6 hours). Filtration through celite, and evaporation gave 3,2 g (90%) of a light green oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.1 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-methoxy-3-methylpyridine a significant starting material in the synthesis of (±)-cylindrospermopsin?

A1: this compound serves as a crucial starting point in the total synthesis of (±)-cylindrospermopsin []. Its structure allows for the step-wise construction of the complex tricyclic system found in cylindrospermopsin. Specifically, it is utilized to build the substituted piperidine A ring, which is ultimately incorporated into the final structure of the target molecule [].

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